DOX quantification plays a crucial role in research settings. Various analytical methods have been developed for its measurement in biological samples and formulations. These methods include:
These analytical methods ensure accurate measurement of DOX concentrations, which is critical for research on its metabolism, distribution, and efficacy.
The therapeutic effects of DOX are attributed to its influence on various neurotransmitter systems in the brain. Research suggests that DOX primarily acts by:
Doxepin Hydrochloride is a psychotropic agent primarily used as an antidepressant and anxiolytic. It is a tertiary amine that can exist in two stereoisomeric forms, (E) and (Z), with the (Z) form known as cidoxepin. The compound is often presented as a racemic mixture with a ratio of approximately 5:1 for the (E):(Z) isomers. Doxepin was developed by Pfizer and received FDA approval in 1969 for treating major depressive disorder, and later in 2010 for insomnia treatment .
The chemical formula for Doxepin Hydrochloride is , and it has a molecular weight of approximately 315.837 g/mol . The compound's mechanism of action is not fully understood, but it is known to act as a selective antagonist of histamine H1 receptors and inhibit the reuptake of norepinephrine and serotonin, thereby increasing their availability in the synaptic cleft .
Doxepin Hydrochloride undergoes various metabolic transformations primarily mediated by the cytochrome P450 enzyme system, particularly CYP2D6 and CYP2C19. The drug is extensively metabolized into its active metabolite, N-desmethyldoxepin, which retains significant pharmacological activity. Other metabolic pathways lead to glucuronide conjugates that are inactive .
The major reactions involved in its metabolism include:
Doxepin exhibits multiple biological activities:
Doxepin Hydrochloride can be synthesized through various methods involving the condensation of 3-dibenz[b,e]oxepin with dimethylamine. The general synthetic route includes:
This synthetic pathway allows for the production of both stereoisomers depending on reaction conditions.
Doxepin Hydrochloride is utilized in various therapeutic contexts:
Doxepin interacts significantly with other medications, particularly those affecting cytochrome P450 enzymes:
Monitoring and adjusting dosages when prescribing Doxepin alongside these drugs are crucial for patient safety.
Doxepin shares similarities with several tricyclic antidepressants but possesses unique characteristics that differentiate it from others. Here are some comparable compounds:
Compound Name | Unique Features |
---|---|
Amitriptyline | More potent norepinephrine reuptake inhibition |
Clomipramine | Stronger serotonin reuptake inhibition |
Imipramine | Broader spectrum of action on various neurotransmitter systems |
Nortriptyline | Less sedative effect compared to Doxepin |
Desipramine | More selective for norepinephrine reuptake |
Doxepin's distinct pharmacological profile includes significant antihistaminic activity along with its antidepressant effects, making it particularly useful in treating both mood disorders and insomnia while minimizing certain side effects common to other tricyclic antidepressants .
The three-dimensional molecular configuration of doxepin hydrochloride exhibits distinctive structural characteristics that define its solid-state behavior and intermolecular interactions. High-resolution synchrotron X-ray powder diffraction data has revealed comprehensive details regarding the molecular geometry and spatial arrangement of this tricyclic antidepressant compound [1] [2] [3].
The doxepin cation adopts a characteristic "butterfly" configuration, wherein the central seven-membered ring exhibits significant bending that creates a distinctive V-shaped arrangement of the fused aromatic ring system [1]. This butterfly conformation is fundamentally important to the compound's solid-state packing and hydrogen bonding network. The central dibenzo[b,e]oxepin ring system demonstrates considerable flexibility, with the angle between the two phenyl rings capable of varying between 90 degrees and 168 degrees according to molecular dynamics simulations [4].
Quantum chemical geometry optimizations using density functional theory methods have revealed that the observed crystalline conformation represents a local energy minimum that is approximately 2.9 kcal mol⁻¹ higher in energy than the global minimum conformation [1]. Despite this apparent energy penalty, the crystal structure conformation is stabilized through extensive intermolecular hydrogen bonding networks that more than compensate for the conformational strain energy.
The alkyl amine substituent chain exhibits extended conformation in the solid state, projecting away from the tricyclic core rather than folding back toward the aromatic rings [1]. This extended configuration facilitates optimal hydrogen bonding interactions with chloride anions and neighboring molecular units. Conformational analysis demonstrates that the side chain possesses significant rotational freedom, as evidenced by the variation in nitrogen-to-aromatic-ring distances ranging from 5.479 to 7.492 Angstroms.
The E-isomer geometry, which predominates in the commercial pharmaceutical preparation, shows specific stereochemical preferences that influence the overall molecular packing arrangement [1] [5]. The double bond configuration creates distinct spatial relationships between the dimethylamino propyl chain and the dibenzoxepin core, directly affecting the hydrogen bonding geometry and crystal stability.
Doxepin hydrochloride crystallizes in the monoclinic crystal system, space group P2₁/a (number 14), as determined through systematic analysis of diffraction data extinction conditions [1] [2] [3]. The monoclinic symmetry reflects the inherent asymmetry of the doxepin molecular structure and its specific packing arrangement within the crystal lattice.
The unit cell parameters have been precisely determined using synchrotron radiation X-ray powder diffraction techniques: a = 13.78488(7) Å, b = 8.96141(7) Å, c = 14.30886(9) Å, with a monoclinic angle β = 96.5409(5)° [1]. The unit cell volume is 1756.097(12) ų, containing four molecular formula units (Z = 4). These dimensional parameters indicate a relatively large unit cell volume that accommodates the bulky tricyclic molecular structure with its extended side chain.
The space group P2₁/a belongs to the centrosymmetric point group 2/m, indicating the presence of inversion symmetry within the crystal structure [1]. This symmetry element is crucial for understanding the molecular packing arrangements and the formation of hydrogen-bonded networks. The systematic absences observed in the diffraction pattern, specifically the absence of reflections with h + k = odd for hk0 reflections and l = odd for 0kl reflections, definitively confirm the P2₁/a space group assignment.
The crystal packing exhibits a primitive lattice type, meaning that lattice points occur only at the unit cell corners rather than at additional positions such as face centers or body centers [1]. This primitive arrangement is consistent with the relatively low packing efficiency observed in the structure, where molecules occupy approximately 98.33% of the theoretical maximum density based on van der Waals volumes.
Temperature-dependent studies conducted at 295 K reveal thermal stability of the crystal structure under ambient conditions [1]. The monoclinic symmetry remains stable across typical pharmaceutical storage temperatures, indicating good solid-state stability for the crystalline drug substance.
The solid-state structure of doxepin hydrochloride is dominated by an extensive three-dimensional hydrogen bonding network that plays a crucial role in determining both the molecular conformation and crystal packing stability [1] [6] [2]. This network consists of one primary strong hydrogen bond and multiple weaker secondary interactions that collectively stabilize the crystal structure.
The primary hydrogen bonding interaction occurs between the protonated tertiary amine nitrogen atom (N34) and the chloride anion (Cl43), with geometric parameters D-H = 1.058 Å, H⋯A = 1.977 Å, D⋯A = 3.030 Å, and D-H⋯A angle = 172.7° [1]. This N-H⋯Cl hydrogen bond represents a classic salt bridge interaction with near-linear geometry, indicating maximum electrostatic stabilization. The bond strength, characterized by an electron density overlap of 0.118 e, confirms this as the strongest intermolecular interaction in the crystal structure.
Six distinct carbon-hydrogen to chloride (C-H⋯Cl) hydrogen bonds provide additional stabilization to the crystal lattice [1]. These weaker interactions involve both methyl groups and methylene groups from the side chain, as well as aromatic carbon atoms from the tricyclic core. The C-H⋯Cl distances range from 2.481 Å to 3.109 Å, with angles varying from 122.9° to 162.2°. Despite their individual weakness, the cumulative effect of these multiple C-H⋯Cl interactions significantly contributes to the overall lattice energy.
The hydrogen bonding network creates discrete molecular columns oriented along the crystallographic a-axis [1]. Within these columns, molecules are linked through the primary N-H⋯Cl interactions, while the secondary C-H⋯Cl bonds provide lateral stabilization between adjacent columns. This arrangement results in a corrugated ladder-like structure that maximizes intermolecular contact while maintaining optimal geometric relationships for hydrogen bond formation.
Analysis using Hirshfeld surface methodology reveals that all significant intermolecular close contacts involve hydrogen bonding interactions [1]. The surface analysis identifies regions of shorter-than-van-der-Waals contacts (colored red) that correspond precisely to the hydrogen bonding sites, confirming the dominant role of these interactions in crystal packing. The relatively large molecular volume per non-hydrogen atom (19.9 ų) indicates that the structure is not densely packed, consistent with the presence of directional hydrogen bonds rather than close-packed arrangements.
The hydrogen bonding network demonstrates remarkable stability, as evidenced by the good agreement between experimental and density functional theory optimized structures [1]. The root-mean-square deviation of only 0.122 Å between Rietveld-refined and DFT-optimized atomic positions confirms that the hydrogen bonding geometry represents a true energy minimum configuration.
Doxepin hydrochloride exhibits essential isostructural relationships with other tricyclic antidepressant hydrochloride salts, most notably amitriptyline hydrochloride [1] [2] [3]. This structural similarity extends beyond simple chemical analogy to encompass detailed three-dimensional arrangements and intermolecular interaction patterns.
The comparison with amitriptyline hydrochloride (Cambridge Structural Database entry YOVZEO) reveals remarkable structural concordance [1]. The root-mean-square Cartesian displacement between the two cation structures is only 0.084 Å, with a maximum displacement of 0.129 Å. This extraordinarily close structural relationship indicates that the two compounds adopt nearly identical molecular conformations in their respective crystal structures, despite the presence of an oxygen atom in the central ring of doxepin versus a carbon atom in amitriptyline.
Both compounds crystallize in monoclinic crystal systems with similar space groups and comparable unit cell parameters [1] [7]. The butterfly conformation of the central ring system is preserved in both structures, with similar butterfly angles ranging from 116.7° to 122.9°. The aromatic ring-to-ring distances (4.757-4.821 Å) are also comparable between the two compounds, indicating conservation of the overall molecular geometry.
The hydrogen bonding patterns show remarkable similarity between doxepin hydrochloride and amitriptyline hydrochloride [1]. Both structures feature primary N-H⋯Cl interactions with similar geometric parameters, supplemented by multiple C-H⋯Cl secondary interactions. The hydrogen bonding networks in both compounds create similar molecular column arrangements along equivalent crystallographic directions.
Comparative analysis with other tricyclic antidepressants, including imipramine, chlorimipramine, and nortriptyline, reveals common structural themes [4]. Molecular dynamics simulations demonstrate that all these compounds exhibit considerable conformational flexibility, particularly in their side chain regions. The butterfly angle variations and ring-to-ring distance ranges are consistent across the tricyclic antidepressant family, suggesting common structure-activity relationships.
The isostructural relationships extend to packing efficiency and intermolecular interaction energies [1]. All tricyclic antidepressant hydrochlorides show similar molecular volumes per asymmetric unit and comparable hydrogen bonding stabilization energies. This structural conservation suggests that the crystal packing arrangements are optimized for these particular molecular frameworks, representing preferred solid-state forms for pharmaceutical applications.
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